Doranidazole
Overview
Description
Doranidazole is a hypoxic radiosensitizer, a derivative of 2-nitroimidazole, designed to reduce neurotoxicity due to its blood-brain barrier impermeability . It has shown promising potential in enhancing the effects of radiation therapy under hypoxic conditions, making it a valuable compound in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Nitration: Introduction of the nitro group to the imidazole ring.
Protection and Deprotection: Protecting groups are used to ensure selective reactions at specific sites.
Coupling: Coupling the nitroimidazole with the butane-1,2,4-triol backbone.
Industrial Production Methods
Industrial production of doranidazole involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches.
Continuous Flow Processing: Reactants are continuously fed into the reaction chamber, and products are continuously removed, allowing for more efficient production.
Chemical Reactions Analysis
Types of Reactions
Doranidazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Substitution: Various substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions include:
Amino Derivatives: From reduction of the nitro group.
Oxidized Derivatives: From oxidation of the hydroxyl groups.
Substituted Imidazoles: From substitution reactions at the imidazole ring.
Scientific Research Applications
Doranidazole has a wide range of scientific research applications, including:
Cancer Treatment: Enhances the effects of radiation therapy under hypoxic conditions, particularly in glioblastoma and pancreatic cancer
Radiation Sensitization: Used as a radiosensitizer to improve the efficacy of radiotherapy.
Hypoxia-Targeting Chemoradiotherapy: Potential for targeting hypoxic tumor regions, improving treatment outcomes.
Mechanism of Action
Doranidazole exerts its effects by targeting hypoxic cells and enhancing the effects of radiation therapy. The mechanism involves:
Radiosensitization: Under hypoxic conditions, this compound enhances radiation-induced DNA damage, leading to increased cell death.
Molecular Targets: Targets include DNA and various cellular pathways involved in the response to hypoxia.
Pathways Involved: Involves pathways related to oxidative stress and DNA repair.
Comparison with Similar Compounds
Similar Compounds
Misonidazole: Another hypoxic radiosensitizer with similar properties but higher neurotoxicity.
Metronidazole: A nitroimidazole used primarily as an antibiotic, with some radiosensitizing properties.
Ornidazole: Used as an antimicrobial agent, with some structural similarities to doranidazole.
Uniqueness
This compound is unique due to its lower neurotoxicity and higher specificity for hypoxic tumor cells compared to other nitroimidazoles . Its ability to enhance radiation therapy under hypoxic conditions makes it a valuable compound in cancer treatment .
Properties
IUPAC Name |
(2R,3S)-3-[(2-nitroimidazol-1-yl)methoxy]butane-1,2,4-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O6/c12-3-6(14)7(4-13)17-5-10-2-1-9-8(10)11(15)16/h1-2,6-7,12-14H,3-5H2/t6-,7+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIITXXIVUIXYMI-RQJHMYQMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COC(CO)C(CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CO[C@@H](CO)[C@@H](CO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048817 | |
Record name | Doranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149838-23-3, 161903-10-2 | |
Record name | Doranidazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149838233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PR-69 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161903102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doranidazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17304 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doranidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PR-69 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BLU68P76A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DORANIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/911XR034RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.